molecular formula C17H16N4OS2 B2403959 N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251626-26-2

N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B2403959
CAS No.: 1251626-26-2
M. Wt: 356.46
InChI Key: SWFUYKZLYSNRKQ-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a heterocyclic hybrid molecule combining a benzo[d]thiazole and an imidazo[2,1-b]thiazole moiety linked via a propanamide bridge. The benzo[d]thiazole group is substituted with a methyl group at position 2, while the imidazo[2,1-b]thiazole unit carries a methyl group at position 4. This structural design aims to leverage the pharmacophoric features of both heterocycles, which are known for their roles in kinase inhibition and anticancer activity . The propanamide linker may enhance binding affinity and solubility compared to shorter or rigid linkers (e.g., urea or carbohydrazide derivatives) .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c1-10-8-21-13(9-23-17(21)18-10)4-6-16(22)20-12-3-5-15-14(7-12)19-11(2)24-15/h3,5,7-9H,4,6H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFUYKZLYSNRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC3=CC4=C(C=C3)SC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound suggest potential applications in treating various diseases, particularly cancer, due to the presence of thiazole and imidazole moieties, which are known for their pharmacological properties.

Structural Characteristics

The compound consists of:

  • Thiazole and Imidazole Rings : These heterocycles are recognized for their role in biological activity, particularly in anticancer and antimicrobial properties.
  • Propanamide Functionality : This group can enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and imidazole rings have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
6-Methylimidazo[2,1-b]thiazole derivativeHeLa (cervical cancer)8.38 - 11.67
N-(2-methylbenzo[d]thiazol-5-yl)-propanamideA549 (lung cancer)23.97 - 43.10
Gefitinib (control)HeLa1.9

The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation, particularly the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Structure-Activity Relationship (SAR)

SAR studies have highlighted that modifications to the thiazole and imidazole rings can significantly influence biological activity. Electron-withdrawing groups enhance potency against specific targets, while lipophilicity plays a critical role in cellular uptake .

Case Studies

  • In Vitro Studies : Various derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative activity compared to others.
  • Molecular Docking Studies : Computational analysis suggested that the compound effectively binds to EGFR, demonstrating potential as a targeted therapy for cancers with high EGFR expression .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide. For instance, derivatives of thiazole and imidazole have shown promising results against various bacterial and fungal strains.

Key Findings:

  • Compounds exhibiting thiazole and imidazole moieties have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives possess potent antimicrobial activity, suggesting their potential as new antibiotic agents .
CompoundActivity TypeTarget OrganismsReference
d1AntibacterialGram-positive
d6AntifungalFungal species

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines.

Case Studies:

  • A study demonstrated that derivatives containing the imidazo[2,1-b]thiazole structure exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells. The compounds were evaluated using the Sulforhodamine B assay, revealing varying degrees of antiproliferative activity .
CompoundCell LineIC50 (µM)Reference
6aMCF723.97
6bMCF711.50

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced efficacy.

Insights:

  • The docking results suggest that specific substitutions on the thiazole and imidazole rings can significantly affect binding affinity to target proteins involved in cancer progression and microbial resistance .

Drug Design Implications

The structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity.

Design Strategies:

  • Modifications to the thiazole and imidazole rings are being investigated to improve solubility and bioavailability while maintaining or enhancing biological activity against targeted pathogens and cancer cells .

Chemical Reactions Analysis

Formation of 2-Methylbenzo[d]thiazol-5-amine

The benzothiazole moiety is typically synthesized via cyclization of substituted anilines with thiocarbonyl reagents. For example:

  • Reaction : 4-Methyl-2-nitroaniline undergoes thioacetylation with thioacetic acid, followed by cyclization in the presence of bromine or iodine to yield 2-methylbenzo[d]thiazol-5-amine .

  • Conditions : Ethanol under reflux (6–8 hours), yielding ~70–85% .

Activation of Carboxylic Acid

The 6-methylimidazo[2,1-b]thiazole-3-carboxylic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride .

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours .

Amide Coupling

The acid chloride reacts with 2-methylbenzo[d]thiazol-5-amine in the presence of a base (e.g., triethylamine):

  • Reaction :

    Imidazo-thiazole-COCl+Benzo-thiazole-NH2Et3N, DCMTarget Propanamide\text{Imidazo-thiazole-COCl} + \text{Benzo-thiazole-NH}_2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Propanamide}
  • Yield : 75–82% under optimized conditions .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The propanamide linkage remains stable in dilute HCl (pH > 3) but degrades in concentrated H₂SO₄ .

  • Basic Conditions : Saponification of the amide bond occurs at pH > 12, yielding carboxylic acid and amine fragments .

Key Reaction Data

Reaction StepReagents/ConditionsYield (%)Key Characterization (¹H NMR/IR)Source
Benzothiazole cyclizationBr₂, EtOH, reflux78δ 7.45 (s, 1H, Ar-H); IR ν 1620 cm⁻¹ (C=N)
Imidazo-thiazole formationα-Bromoketone, Et₃N, dioxane85δ 2.35 (s, 3H, CH₃); MS m/z 219 [M+H]⁺
Amide couplingSOCl₂, Et₃N, DCM82δ 3.20 (t, 2H, CH₂); IR ν 1680 cm⁻¹ (C=O)

Research Findings

  • Anticancer Activity : Analogous imidazo[2,1-b]thiazole-propanamide hybrids demonstrated IC₅₀ values of 0.08–23.3 μM against pancreatic and glioblastoma cell lines .

  • COX-2 Inhibition : Methyl sulfonyl derivatives showed >100 μM selectivity for COX-2 over COX-1 .

Synthetic Challenges

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts (e.g., imidazo[1,2-b] vs. [2,1-b]thiazoles) .

  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively separates the target compound from unreacted amines .

Comparison with Similar Compounds

N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides (Series 6a–l)

  • Structural Differences : These compounds replace the benzo[d]thiazole group with an isatin-derived carbohydrazide linker.
  • Biological Activity : The lead compound, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, showed potent cytotoxicity against MCF-7 cells (IC₅₀ = 8.38–11.67 µM) and VEGFR-2 inhibition (IC₅₀ = 0.33 µM), surpassing sorafenib in apoptosis induction (27.07% G2/M arrest vs. 11.31% in controls) .
  • Comparison : The target compound’s benzo[d]thiazole moiety may improve selectivity for kinases like VEGFR-2 due to enhanced hydrophobic interactions, whereas the carbohydrazide linker in Series 6a–l prioritizes hydrogen bonding with Asp1046 in VEGFR-2 .

1-(Aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas (Series 8a–g)

  • Structural Differences : These feature a urea linker instead of propanamide.
  • Biological Activity : Urea derivatives showed moderate cytotoxicity (IC₅₀ ~15–25 µM) but lower VEGFR-2 inhibition than carbohydrazides .
  • Comparison : The propanamide linker in the target compound may offer better metabolic stability than urea, which is prone to hydrolysis .

Analogues with Acetamide Linkers and Pyridine Substituents

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)

  • Structural Differences : Contains an acetamide linker and a piperazine-substituted pyridine.
  • Biological Activity : Demonstrated potent activity against MDA-MB-231 cells (IC₅₀ = 1.4 µM) and VEGFR-2 inhibition (5.72% at 20 µM) .
  • Comparison : The target compound’s propanamide linker may provide greater conformational flexibility for binding kinase domains compared to the rigid acetamide in 5l.

Bis-Imidazo[2,1-b]thiazole Hybrids

3,3-Bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one (15)

  • Structural Differences: Features two chloroimidazo[2,1-b]thiazole units attached to an indolinone core.
  • Biological Activity : High molecular weight (564.20 g/mol) and chloro substituents may enhance DNA intercalation but reduce bioavailability .
  • Comparison : The target compound’s smaller size (lower molecular weight) and methyl substituents may improve pharmacokinetic properties.

Propanamide Derivatives with Sulfamoyl Groups

N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a)

  • Structural Differences : Incorporates a sulfamoyl group and hydroxyphenyl moiety.
  • Biological Activity : Likely targets carbonic anhydrase isoforms due to the sulfonamide group .
  • Comparison : The target compound’s heterocyclic design prioritizes kinase inhibition over enzyme targeting.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide and its analogs?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Acylation/arylation : Reacting 2-amino-5-arylmethylthiazole intermediates with activated carbonyl groups (e.g., propionyl chloride derivatives) .
  • Heterocycle formation : Cyclization of imidazo[2,1-b]thiazole moieties via condensation reactions with thiourea or α-haloketones .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate pure products .

Q. How are structural and purity assessments conducted for this compound?

Methodologies include:

  • Spectroscopic analysis : 1^1H/13^13C NMR for backbone confirmation, FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are used to evaluate its activity?

  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity controls : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

  • Quantum chemical calculations : Transition-state modeling (e.g., DFT) to predict regioselectivity in heterocycle formation .
  • Reactor design : Simulations using computational fluid dynamics (CFD) to improve mixing efficiency in multi-phase reactions .
  • Machine learning : Training models on historical reaction data to predict optimal solvent systems or catalyst loads .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Metabolic stability testing : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .
  • Target engagement studies : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target cytotoxicity .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives?

  • Scaffold diversification : Introduce substituents at the benzo[d]thiazole C2 or imidazo[2,1-b]thiazole C6 positions to modulate steric/electronic effects .
  • Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical binding motifs .
  • ADMET profiling : Evaluate solubility (via shake-flask method), LogP (HPLC), and metabolic stability (microsomal assays) .

Q. What advanced analytical techniques characterize tautomerism or polymorphic forms?

  • Solid-state NMR : Differentiate keto-enol tautomers in crystalline vs. solution states .
  • DSC/TGA : Detect polymorph transitions via differential scanning calorimetry (DSC) and thermal degradation patterns .
  • Synchrotron XRD : High-resolution crystallography to resolve subtle conformational differences .

Methodological Considerations

Q. How is reaction scalability addressed in lab-scale synthesis?

  • Process intensification : Switch from batch to flow chemistry for exothermic steps (e.g., nitration) to improve safety and yield .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .

Q. What controls are critical in cytotoxicity assays to avoid artifacts?

  • Vehicle controls : Test DMSO/solvent concentrations ≤0.1% to exclude solvent-induced toxicity .
  • Positive controls : Include reference compounds (e.g., doxorubicin for apoptosis) to validate assay sensitivity .
  • Plate normalization : Use resazurin or Alamar Blue for viability normalization in heterogeneous cell populations .

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